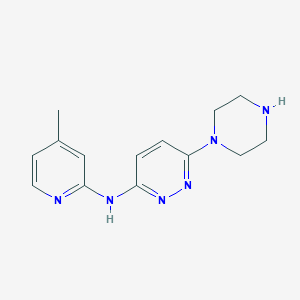
N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C14H18N6 and its molecular weight is 270.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C14H18N6
- Molecular Weight : 270.34 g/mol
- CAS Number : 1706446-74-3
The compound features a pyridazine core substituted with a piperazine group and a methylpyridine moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6 |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 1706446-74-3 |
| Solubility | Soluble |
- Anticancer Activity : Research indicates that compounds containing piperazine and pyridazine motifs often exhibit anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, studies have demonstrated that similar compounds can induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially providing neuroprotective benefits. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s . This dual inhibition could enhance cognitive function and provide therapeutic avenues for treating neurodegenerative disorders.
- G-protein Coupled Receptor (GPCR) Modulation : The pharmacological relevance of this compound extends to its potential as a modulator of GPCRs, which are crucial targets in drug discovery due to their roles in numerous physiological processes . The compound may act as an allosteric modulator or bitopic ligand, influencing receptor activity and downstream signaling pathways.
Anticancer Efficacy
A study published in MDPI highlighted the efficacy of piperazine derivatives in cancer therapy, noting their ability to target specific pathways involved in tumor growth and metastasis. The research indicated that modifications to the piperazine structure could enhance binding affinity to cancer-related targets, leading to improved therapeutic outcomes .
Neuroprotective Potential
In another investigation focused on neurodegenerative diseases, compounds similar to this compound were evaluated for their ability to inhibit cholinesterases. Results showed that these compounds not only inhibited enzyme activity but also exhibited antioxidant properties, suggesting a multifaceted approach to neuroprotection .
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-4-5-16-13(10-11)17-12-2-3-14(19-18-12)20-8-6-15-7-9-20/h2-5,10,15H,6-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQARIKUGFHWGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














